

Spectral Properties of Pigment Yellow 151: A Technical Guide

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Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

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This technical guide provides an in-depth overview of the spectral properties of **Pigment Yellow 151** (C.I. 13980), a high-performance benzimidazolone monoazo pigment. This document details its characteristic signatures in UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering valuable data for identification, quality control, and research applications.

Introduction to Pigment Yellow 151

Pigment Yellow 151 (PY151) is a synthetic organic pigment known for its bright, greenish-yellow shade, excellent lightfastness, and thermal stability.^{[1][2]} Its chemical structure, belonging to the benzimidazolone and monoazo classes, dictates its unique spectral characteristics.^[3] These properties are fundamental for its use in various demanding applications, including industrial coatings, plastics, and printing inks.^[4] Understanding its UV-Vis and FT-IR spectra is crucial for material characterization, formulation development, and stability studies.

Chemical Structure: 2-[[1-[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid^[5] Molecular Formula: C₁₈H₁₅N₅O₅^[2] CAS Number: 31837-42-0^[2]

UV-Visible Spectroscopy

UV-Visible spectroscopy of **Pigment Yellow 151** reveals electronic transitions within the molecule, primarily related to its extended conjugated system of aromatic rings and the azo group (-N=N-). The absorption of light in the visible region is responsible for its characteristic yellow color.

While a specific public spectrum with precise absorption maxima (λ_{max}) for **Pigment Yellow 151** in a given solvent is not readily available in the searched literature, the typical UV-Vis absorption for similar azo pigments occurs in the 400-500 nm range. The exact λ_{max} can be influenced by the solvent polarity and the specific formulation of the pigment.

Parameter	Value	Solvent
Absorption Maximum (λ_{max})	~400-500 nm (Expected)	Typically measured in solvents like DMF, NMP, or dispersed in a solid matrix.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in **Pigment Yellow 151**. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its chemical bonds. The key functional groups include the benzimidazolone ring, the azo group, amide linkages, and aromatic rings.

Based on the Infrared and Raman Users Group (IRUG) database, a reference spectrum for **Pigment Yellow 151** exists, which would provide precise peak positions.^[6] Although the raw data is not directly provided, the characteristic vibrational frequencies for its constituent functional groups are well-established.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3200-3400	N-H stretching (benzimidazolone, amide)	Medium-Strong
~3000-3100	Aromatic C-H stretching	Medium-Weak
~1650-1700	C=O stretching (amide I, benzimidazolone)	Strong
~1580-1620	C=C stretching (aromatic rings)	Medium-Strong
~1500-1550	N-H bending (amide II)	Medium
~1400-1450	-N=N- stretching (azo group)	Medium-Weak
~1200-1300	C-N stretching	Medium
~700-900	Aromatic C-H out-of-plane bending	Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining UV-Vis and FT-IR spectra of organic pigments like **Pigment Yellow 151**.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the λ_{max} of **Pigment Yellow 151**.

Methodology:

- Sample Preparation:
 - Solution: Prepare a dilute solution of **Pigment Yellow 151** in a suitable solvent (e.g., N,N-Dimethylformamide, N-Methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_{max} .
 - Dispersion: For insoluble samples, a dispersion can be created in a non-absorbing medium (e.g., mineral oil) or by casting a thin film of the pigment in a polymer matrix on a

transparent substrate.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Measurement:
 - Record a baseline spectrum using a cuvette containing the pure solvent or the dispersion medium.
 - Scan the sample over a wavelength range of approximately 200 to 800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of **Pigment Yellow 151** for functional group identification.

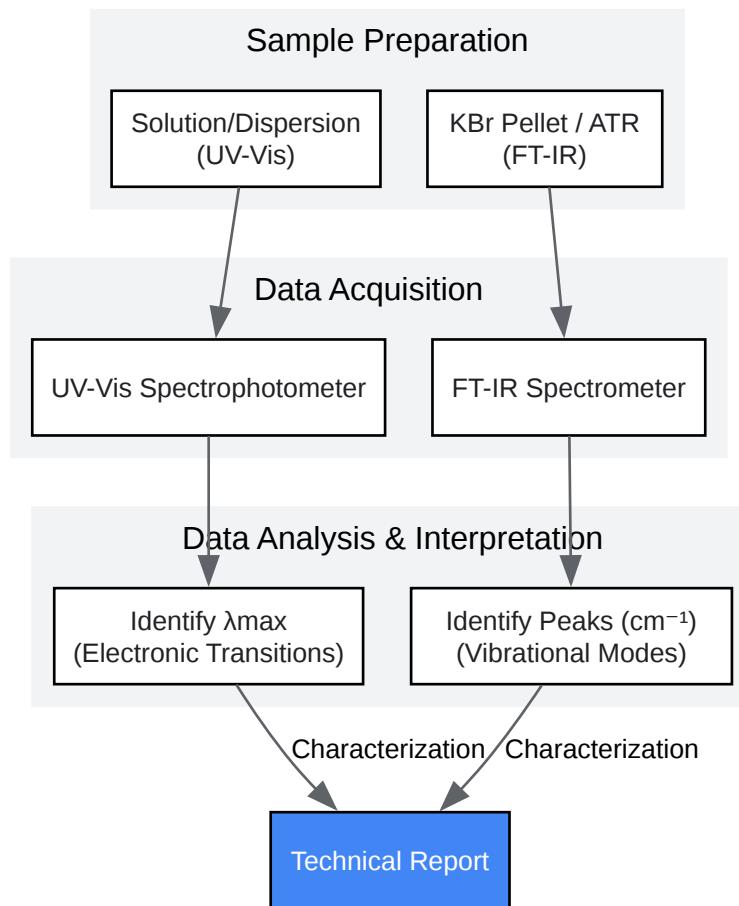
Methodology:

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the dry pigment powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use an FT-IR spectrometer.
- Measurement:
 - Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

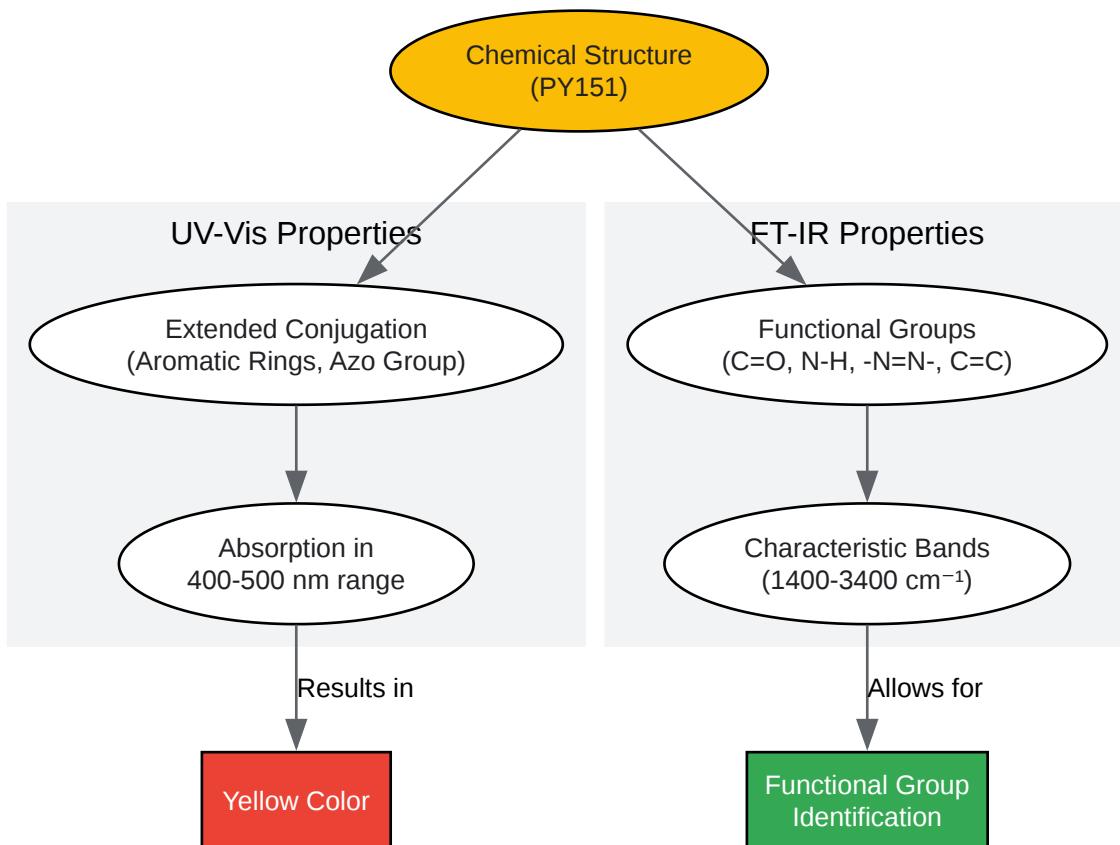
Workflow and Data Relationships

The following diagrams illustrate the general workflows for spectral analysis and the logical relationship between the pigment's structure and its spectral properties.



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General workflow for spectral analysis of **Pigment Yellow 151**.



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Relationship between chemical structure and spectral properties.

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